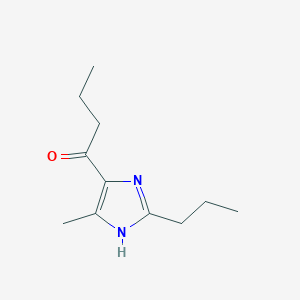
1-Hydroxy-2-methylquinolin-4(1H)-one
Overview
Description
1-Hydroxy-2-methylquinolin-4(1H)-one, also known as 4-hydroxy-2-methylquinoline-1-oxide (HMQ), is a synthetic compound that has been extensively studied for its potential in various scientific research applications. HMQ has a unique chemical structure that makes it a useful tool for investigating biological mechanisms and pathways.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound 7-hydroxy-4-methylquinolin-2(1H)-one, a derivative of 1-Hydroxy-2-methylquinolin-4(1H)-one, has been efficiently synthesized using a microwave-assisted method, showcasing a novel approach in chemical synthesis (Deshmukh, Dhongade-Desai, & Chavan, 2005).
- Structural Elucidation : X-ray diffraction studies have been employed to understand the compound's structure, revealing its orthorhombic crystal system and providing insights into strain broadening effects (Deshmukh, Dhongade-Desai, & Chavan, 2005).
Biological and Chemical Properties
- Antibacterial and Antifungal Activities : The synthesized compound has been evaluated for its potential in inhibiting bacterial and fungal growth, indicating its utility in the development of new antimicrobial agents (Deshmukh, Dhongade-Desai, & Chavan, 2005).
- Formation of Pharmaceutical Agents : Utilizing a 'one-pot' multicomponent synthesis approach, derivatives of 1-Hydroxy-2-methylquinolin-4(1H)-one have been developed as potential pharmaceuticals for inducing apoptosis and antiproliferation, crucial in treating various disorders (Vereshchagin et al., 2015).
Industrial and Environmental Applications
- Antioxidants in Lubricating Grease : Derivatives of 4-Hydroxy Quinolinone, similar in structure to 1-Hydroxy-2-methylquinolin-4(1H)-one, have been synthesized and evaluated for their effectiveness as antioxidants in lubricating greases. This research expands the compound's potential use in industrial applications (Hussein, Ismail, & El-Adly, 2016).
- Biodegradation by Soil Bacteria : Astudy on the aerobic biodegradation of 4-methylquinoline, a structurally related compound to 1-Hydroxy-2-methylquinolin-4(1H)-one, by a soil bacterium highlights the environmental significance of these compounds. This work is crucial for understanding the biodegradation pathways of N-heterocyclic aromatic compounds, often found as contaminants in groundwater (Sutton et al., 1996).
Material Science and Catalysis
- Synthetic Applications in Material Science : Research on the efficient preparation of 4-hydroxyquinolin-2(1H)-one derivatives, akin to 1-Hydroxy-2-methylquinolin-4(1H)-one, using silver-catalyzed carbon dioxide incorporation indicates potential applications in material science and catalysis (Ishida, Kikuchi, & Yamada, 2013).
Spectroscopic and Computational Studies
- Molecular Properties and Interactions : Spectroscopic and computational studies on 2-hydroxy-4-methylquinoline, closely related to 1-Hydroxy-2-methylquinolin-4(1H)-one, have provided valuable insights into its molecular properties and solute-solvent interactions, crucial for understanding its behavior in various environments (Rautela et al., 2010).
properties
IUPAC Name |
1-hydroxy-2-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMDHEUQIDXKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554575 | |
| Record name | 1-Hydroxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2-methylquinolin-4(1H)-one | |
CAS RN |
90924-22-4, 84376-51-2 | |
| Record name | 1-Hydroxy-2-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90924-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one](/img/structure/B3359139.png)






![2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B3359178.png)




